MK-3402

Antimicrobial Resistance MBL Inhibition Enzyme Kinetics

MK-3402 is a small-molecule metallo-β-lactamase (MBL) inhibitor developed to restore β-lactam antibiotic activity against MBL-producing Gram-negative pathogens. Its balanced, sub-nanomolar potency against NDM-1 (0.25 nM), VIM-1 (0.169 nM), and IMP-1 (0.53 nM) minimizes experimental bias in susceptibility testing across heterogeneous bacterial populations. - Enables robust enzyme inhibition at physiologically relevant concentrations, with ~120-fold greater potency against NDM-1 than taniborbactam. - Provides a validated PK/PD framework for in vivo studies when paired with cefepime (fAUC/MIC = 2.3). - Supplied with comprehensive QC documentation to ensure batch-to-batch reproducibility for translational research.

Molecular Formula C15H19N9O5S2
Molecular Weight 469.5 g/mol
Cat. No. B12405757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-3402
Molecular FormulaC15H19N9O5S2
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=C(C(=C(C=C2)S(=O)(=O)NCC(CN)O)S(=O)(=O)N)C3=NNN=N3)N
InChIInChI=1S/C15H19N9O5S2/c16-5-9(25)7-20-31(28,29)11-3-2-10(8-1-4-12(17)19-6-8)13(14(11)30(18,26)27)15-21-23-24-22-15/h1-4,6,9,20,25H,5,7,16H2,(H2,17,19)(H2,18,26,27)(H,21,22,23,24)/t9-/m1/s1
InChIKeyFPDSKARHYNDHLY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-3402 Compound Profile: A Pan-Metallo-β-Lactamase Inhibitor for Antimicrobial Resistance Research


MK-3402 (CAS 2058151-78-1), also referred to as Compound303 in patent literature, is a small-molecule metallo-β-lactamase (MBL) inhibitor developed to restore the activity of β-lactam antibiotics against MBL-producing Gram-negative pathogens . Its biochemical potency is characterized by sub-nanomolar IC50 values against the three most clinically prevalent MBL enzymes: NDM-1 (0.25 nM), VIM-1 (0.169 nM), and IMP-1 (0.53 nM) [1]. The compound is being developed by Merck for intravenous administration as part of a free-standing β-lactamase inhibitor combination with the serine β-lactamase inhibitor relebactam, designed for co-administration with multiple partner β-lactam antibiotics [2].

Why MK-3402 Cannot Be Replaced by Alternative MBL Inhibitors in Critical Research Applications


Metallo-β-lactamase inhibitors are not interchangeable reagents. The field is characterized by significant diversity in enzyme target spectrum, inhibitory mechanism, and clinically validated partner antibiotic combinations. While several MBL inhibitors have entered development, each exhibits a distinct profile of potency across the NDM, VIM, and IMP enzyme families and, critically, unique co-development pathways with specific β-lactam partners. Substituting one MBL inhibitor for another without empirical validation risks introducing uncontrolled variables that compromise the interpretability and translational relevance of experimental results. The quantitative evidence presented below defines the specific, non-substitutable characteristics of MK-3402 that differentiate it from its closest comparators.

MK-3402 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


MK-3402 Demonstrates Significantly Greater Potency Against VIM-1 and NDM-1 Compared to ANT2681

MK-3402 exhibits markedly superior inhibitory activity against key MBL enzymes compared to the NDM-focused inhibitor ANT2681. For VIM-1, MK-3402 (IC50 = 0.169 nM) is approximately 3,700-fold more potent than ANT2681 (Ki = 0.63 μM / 630 nM) [1]. For IMP-1, MK-3402 (IC50 = 0.53 nM) is approximately 7,200-fold more potent than ANT2681 (Ki = 3.81 μM / 3810 nM) [1]. While MK-3402 is a pan-MBL inhibitor with balanced sub-nanomolar activity across NDM-1, VIM-1, and IMP-1, ANT2681 shows preferential inhibition of NDM-1 and significantly weaker activity against VIM-1 and IMP-1, limiting its utility as a broad-spectrum MBL research tool .

Antimicrobial Resistance MBL Inhibition Enzyme Kinetics

MK-3402 Exhibits Superior Potency Against NDM-1 and VIM-1 Relative to the Pan-Spectrum Inhibitor Taniborbactam

MK-3402 demonstrates significantly higher potency against the globally dominant NDM-1 carbapenemase compared to the boronic acid-based pan-spectrum inhibitor taniborbactam (VNRX-5133). MK-3402 inhibits NDM-1 with an IC50 of 0.25 nM , while taniborbactam is reported to inhibit NDM-1 with an IC50 of approximately 30 nM . This represents an approximately 120-fold greater potency for MK-3402 against NDM-1. Additionally, MK-3402 inhibits VIM-1 with an IC50 of 0.169 nM , whereas taniborbactam's reported IC50 against VIM-2 is 20 nM .

Antimicrobial Resistance MBL Inhibition Broad-Spectrum Inhibitors

MK-3402 PK/PD Target for Cefepime (fAUC/MIC = 2.3) Is Distinct and More Permissive Than for Imipenem (fAUC/MIC = 13.6)

Preclinical PK/PD modeling has established that the pharmacodynamic driver for MK-3402 efficacy is fAUC/MIC, with partner antibiotic-dependent PK/PD targets. When co-administered with cefepime (FEP) in the REL/MK-3402 combination, the required PK target for stasis is fAUC/MIC = 2.3. In contrast, when paired with imipenem (IMI), the required target is fAUC/MIC = 13.6 [1]. This quantitative difference (nearly 6-fold lower target for cefepime) is a critical differentiator that informs rational partner antibiotic selection and dose optimization.

Pharmacokinetics/Pharmacodynamics Dose Projection β-Lactam Partner Optimization

MK-3402 Exhibits a Broad, Pan-MBL Spectrum with Balanced Sub-Nanomolar Potency, Contrasting with the Narrower Profile of NDM-Selective Inhibitors

MK-3402 was designed as a pan-MBL inhibitor with potent, balanced activity against the three major clinically relevant MBL families: NDM, VIM, and IMP. Its IC50 values are 0.25 nM (NDM-1), 0.169 nM (VIM-1), and 0.53 nM (IMP-1), all within a narrow, sub-nanomolar range [1]. In contrast, other MBL inhibitors in development, such as ANT2681, are characterized as NDM-selective inhibitors, with Ki values of 0.04 μM for NDM-1 but 0.63 μM for VIM-1 and 3.81 μM for IMP-1 . This class-level inference establishes MK-3402 as the preferred tool compound for studies requiring broad-spectrum MBL coverage without compromising potency across enzyme variants.

Antimicrobial Resistance MBL Inhibitor Spectrum Target Product Profile

Optimal Research Applications for MK-3402 Based on Quantitative Differentiation


Broad-Spectrum MBL Inhibition Studies Requiring Balanced Potency Across NDM, VIM, and IMP Enzyme Families

MK-3402 is the optimal choice for experiments involving diverse panels of MBL-producing clinical isolates where the specific enzyme subtype may be unknown or variable. Its balanced, sub-nanomolar potency against NDM-1 (0.25 nM), VIM-1 (0.169 nM), and IMP-1 (0.53 nM) [1] ensures that β-lactam potentiation is not compromised by differential inhibitor susceptibility, a known limitation of NDM-selective inhibitors like ANT2681 . This profile minimizes experimental bias and enhances the reproducibility of susceptibility testing and mechanism-of-action studies across heterogeneous bacterial populations.

NDM-1-Focused Research Requiring Maximal Inhibitory Potency

Given the global dominance of NDM-type MBLs as a driver of carbapenem resistance, MK-3402's exceptional potency against NDM-1 (IC50 = 0.25 nM) [1] makes it a critical reagent for research programs targeting NDM-producing Enterobacterales. This represents a ~120-fold improvement in intrinsic potency compared to the pan-spectrum inhibitor taniborbactam (NDM-1 IC50 ≈ 30 nM) , enabling more robust enzyme inhibition at lower, more physiologically relevant concentrations.

Preclinical PK/PD and Dose-Finding Studies with Cefepime as Partner Antibiotic

For researchers planning in vivo efficacy studies or hollow-fiber infection models, the established PK/PD target of fAUC/MIC = 2.3 for MK-3402 when paired with cefepime [1] provides a clear, data-driven framework for dose selection and exposure-response analysis. This partner-specific target is substantially lower (more permissive) than the imipenem partner target (fAUC/MIC = 13.6), suggesting that the cefepime/REL/MK-3402 combination may offer a more favorable therapeutic window and greater flexibility in experimental design.

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